molecular formula C28H40ClN3O2 B2690739 4-tert-butyl-N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}benzamide hydrochloride CAS No. 1033846-80-8

4-tert-butyl-N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}benzamide hydrochloride

Cat. No.: B2690739
CAS No.: 1033846-80-8
M. Wt: 486.1
InChI Key: KPMMVVLARJKUIP-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}benzamide hydrochloride is a complex organic compound that features a benzamide core with tert-butyl groups and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}benzamide hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}benzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-tert-butyl-N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}benzamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}benzamide hydrochloride involves its interaction with specific molecular targets:

Properties

IUPAC Name

4-tert-butyl-N-[2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N3O2.ClH/c1-27(2,3)23-11-7-21(8-12-23)25(32)29-15-16-30-17-19-31(20-18-30)26(33)22-9-13-24(14-10-22)28(4,5)6;/h7-14H,15-20H2,1-6H3,(H,29,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPSUVBWPZZVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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